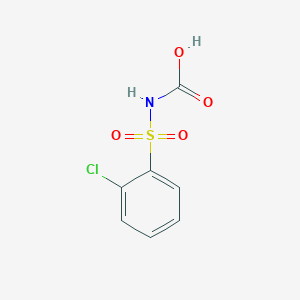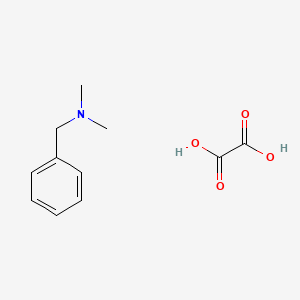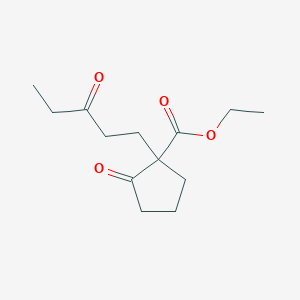![molecular formula C18H31IN2 B14269890 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide CAS No. 171780-14-6](/img/structure/B14269890.png)
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a pyridine ring substituted with a methylpyrrolidinyl group and an octyl chain, with an iodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridylmethyl chloride, is reacted with (S)-1-methylpyrrolidine under basic conditions to form 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
Quaternization: The resulting pyridine derivative is then quaternized with 1-iodooctane in the presence of a suitable solvent, such as acetonitrile, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. It can also form complexes with various biomolecules, affecting their function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2S)-1-Methylpyrrolidin-2-YL]pyridine
- 1-Octylpyridin-1-ium iodide
- N-Methylpyrrolidinium iodide
Uniqueness
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide is unique due to its combination of a pyridine ring, a methylpyrrolidinyl group, and an octyl chain. This structure imparts specific physicochemical properties, such as enhanced lipophilicity and the ability to form stable complexes with various molecules. These properties make it particularly useful in applications requiring membrane interaction and complex formation.
Propriétés
Numéro CAS |
171780-14-6 |
|---|---|
Formule moléculaire |
C18H31IN2 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H31N2.HI/c1-3-4-5-6-7-8-14-20-15-9-11-17(16-20)18-12-10-13-19(18)2;/h9,11,15-16,18H,3-8,10,12-14H2,1-2H3;1H/q+1;/p-1/t18-;/m0./s1 |
Clé InChI |
DQKRBBNRIYBTFO-FERBBOLQSA-M |
SMILES isomérique |
CCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-] |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)


![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate](/img/structure/B14269879.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)



